Cas no 1781031-17-1 (3-Cyclobutyl-2-methoxypropan-1-amine)

3-Cyclobutyl-2-methoxypropan-1-amine 化学的及び物理的性質
名前と識別子
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- EN300-1293797
- 1781031-17-1
- 3-Cyclobutyl-2-methoxypropan-1-amine
- Cyclobutanepropanamine, β-methoxy-
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- インチ: 1S/C8H17NO/c1-10-8(6-9)5-7-3-2-4-7/h7-8H,2-6,9H2,1H3
- InChIKey: GLCRQCGVVGPCEN-UHFFFAOYSA-N
- ほほえんだ: O(C)C(CN)CC1CCC1
計算された属性
- せいみつぶんしりょう: 143.131014166g/mol
- どういたいしつりょう: 143.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 91.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- 密度みつど: 0.942±0.06 g/cm3(Predicted)
- ふってん: 207.3±13.0 °C(Predicted)
- 酸性度係数(pKa): 8.86±0.10(Predicted)
3-Cyclobutyl-2-methoxypropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1293797-1.0g |
3-cyclobutyl-2-methoxypropan-1-amine |
1781031-17-1 | 1g |
$1229.0 | 2023-05-26 | ||
Enamine | EN300-1293797-0.5g |
3-cyclobutyl-2-methoxypropan-1-amine |
1781031-17-1 | 0.5g |
$1180.0 | 2023-05-26 | ||
Enamine | EN300-1293797-100mg |
3-cyclobutyl-2-methoxypropan-1-amine |
1781031-17-1 | 100mg |
$1081.0 | 2023-09-30 | ||
Enamine | EN300-1293797-0.1g |
3-cyclobutyl-2-methoxypropan-1-amine |
1781031-17-1 | 0.1g |
$1081.0 | 2023-05-26 | ||
Enamine | EN300-1293797-10.0g |
3-cyclobutyl-2-methoxypropan-1-amine |
1781031-17-1 | 10g |
$5283.0 | 2023-05-26 | ||
Enamine | EN300-1293797-5.0g |
3-cyclobutyl-2-methoxypropan-1-amine |
1781031-17-1 | 5g |
$3562.0 | 2023-05-26 | ||
Enamine | EN300-1293797-10000mg |
3-cyclobutyl-2-methoxypropan-1-amine |
1781031-17-1 | 10000mg |
$5283.0 | 2023-09-30 | ||
Enamine | EN300-1293797-500mg |
3-cyclobutyl-2-methoxypropan-1-amine |
1781031-17-1 | 500mg |
$1180.0 | 2023-09-30 | ||
Enamine | EN300-1293797-2.5g |
3-cyclobutyl-2-methoxypropan-1-amine |
1781031-17-1 | 2.5g |
$2408.0 | 2023-05-26 | ||
Enamine | EN300-1293797-0.05g |
3-cyclobutyl-2-methoxypropan-1-amine |
1781031-17-1 | 0.05g |
$1032.0 | 2023-05-26 |
3-Cyclobutyl-2-methoxypropan-1-amine 関連文献
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Hendrik Leopold,Thomas Strassner Dalton Trans., 2017,46, 7800-7812
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Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
3-Cyclobutyl-2-methoxypropan-1-amineに関する追加情報
3-Cyclobutyl-2-methoxypropan-1-amine: A Comprehensive Overview
The compound 3-Cyclobutyl-2-methoxypropan-1-amine, identified by the CAS number 1781031-17-1, is a fascinating molecule with significant applications in various fields. This compound is characterized by its unique structure, which combines a cyclobutane ring, a methoxy group, and an amine functional group. The combination of these groups imparts distinctive chemical properties, making it a valuable compound in both academic research and industrial applications.
Recent studies have highlighted the potential of 3-Cyclobutyl-2-methoxypropan-1-amine in drug discovery. Researchers have explored its role as a building block in the synthesis of bioactive compounds, particularly in the development of novel pharmaceutical agents. The cyclobutane ring, known for its strain and reactivity, has been shown to enhance the pharmacokinetic properties of molecules, making them more effective in targeting specific biological pathways.
In addition to its role in drug discovery, 3-Cyclobutyl-2-methoxypropan-1-amine has found applications in organic synthesis. Its amine group serves as a versatile nucleophile, enabling it to participate in various reactions such as nucleophilic substitutions and additions. The methoxy group, on the other hand, provides steric hindrance and can act as an electron-donating group, influencing the reactivity of the molecule in different reaction conditions.
The synthesis of 3-Cyclobutyl-2-methoxypropan-1-amine involves a multi-step process that typically begins with the preparation of intermediates containing the cyclobutane ring. One common approach is the use of cycloaddition reactions to form the strained ring system. Subsequent steps involve functionalization to introduce the methoxy and amine groups, ensuring the final product meets the desired specifications.
From an environmental perspective, understanding the fate and behavior of 3-Cyclobutyl-2-methoxypropan-1-amine in different ecosystems is crucial. Recent research has focused on its biodegradation pathways and toxicity profiles. These studies are essential for assessing its environmental impact and ensuring sustainable practices in its production and use.
In conclusion, 3-Cyclobutyl-2-methoxypropan-1-amine, with its unique structure and diverse applications, continues to be a subject of interest in both academic and industrial settings. As research progresses, new insights into its properties and potential uses are expected to emerge, further solidifying its importance in the chemical sciences.
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